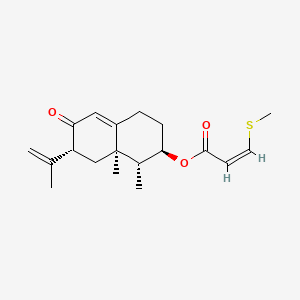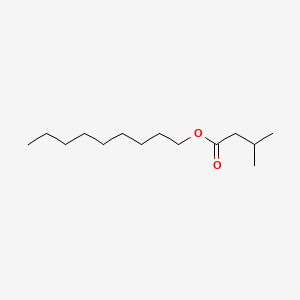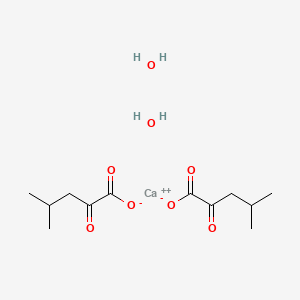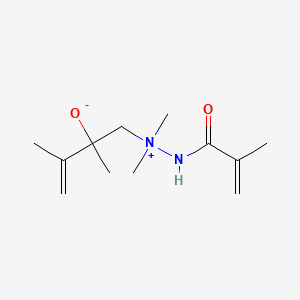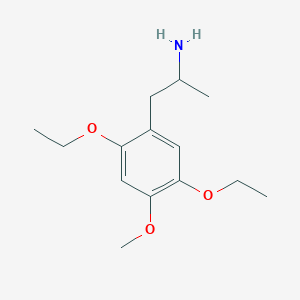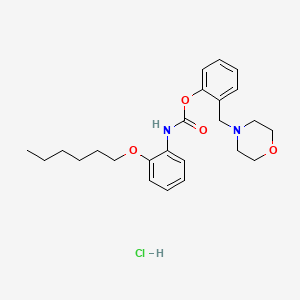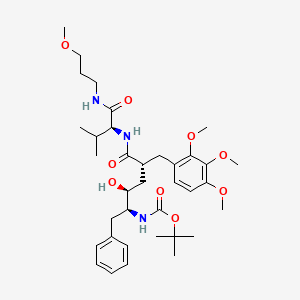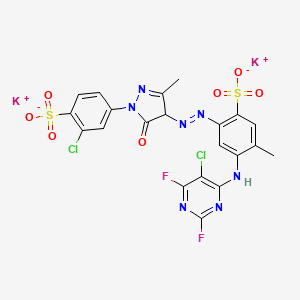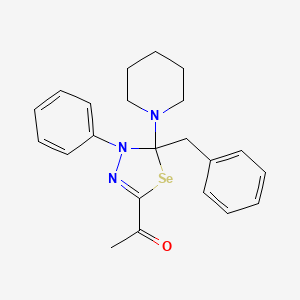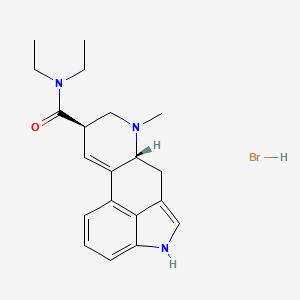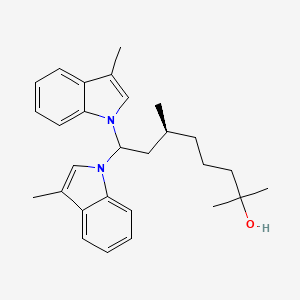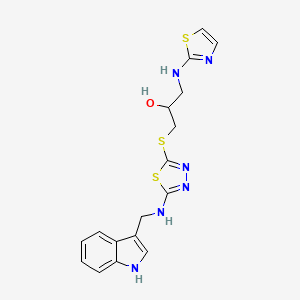
1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol is a complex organic compound that features multiple functional groups, including indole, thiadiazole, and thiazole moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol likely involves multiple steps, including the formation of the indole, thiadiazole, and thiazole rings, followed by their assembly into the final structure. Typical synthetic routes may include:
Formation of Indole Ring: This can be achieved through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Formation of Thiadiazole Ring: This can be synthesized via the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Formation of Thiazole Ring: This can be synthesized through Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis processes, often optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole, thiadiazole, and thiazole moieties.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol would depend on its specific biological target. Generally, compounds with indole, thiadiazole, and thiazole moieties can interact with various enzymes, receptors, or nucleic acids, modulating their activity and leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-((5-((2-Indolylmethyl)amino)-2-thiadiazolyl)thio)-3-(2-thiazolylamino)-2-propanol: can be compared with other compounds containing indole, thiadiazole, and thiazole moieties, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple bioactive moieties, which may confer unique biological activities and therapeutic potential.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Propiedades
Número CAS |
86717-13-7 |
|---|---|
Fórmula molecular |
C17H18N6OS3 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
1-[[5-(1H-indol-3-ylmethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-3-(1,3-thiazol-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H18N6OS3/c24-12(9-21-15-18-5-6-25-15)10-26-17-23-22-16(27-17)20-8-11-7-19-14-4-2-1-3-13(11)14/h1-7,12,19,24H,8-10H2,(H,18,21)(H,20,22) |
Clave InChI |
ONAXWVKKXWMBAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CNC3=NN=C(S3)SCC(CNC4=NC=CS4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


